molecular formula C22H18N4S2 B293173 4-benzyl-5-(10H-phenothiazin-10-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-benzyl-5-(10H-phenothiazin-10-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B293173
M. Wt: 402.5 g/mol
InChI Key: QPUYAPKYZUCPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-5-(10H-phenothiazin-10-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound with potential applications in scientific research. This compound is synthesized using specific methods, which will be discussed in The mechanism of action, biochemical and physiological effects, as well as the advantages and limitations of using this compound in lab experiments will also be explored. Additionally, future directions for research on this compound will be presented.

Mechanism of Action

The mechanism of action of 4-benzyl-5-(10H-phenothiazin-10-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to decrease the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters. Additionally, it has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 4-benzyl-5-(10H-phenothiazin-10-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments include its potential applications in the development of new drugs for the treatment of neurological disorders and infections. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are a number of future directions for research on 4-benzyl-5-(10H-phenothiazin-10-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. These include further studies on its mechanism of action, as well as its potential applications in the development of new drugs for the treatment of neurological disorders and infections. Additionally, further research is needed to fully understand its potential side effects and limitations.

Synthesis Methods

The synthesis of 4-benzyl-5-(10H-phenothiazin-10-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves the reaction of 4-amino-5-(10H-phenothiazin-10-ylmethyl)-2-mercaptobenzyl-1,2,4-triazole with benzyl bromide in the presence of a base. The resulting product is purified using column chromatography.

Scientific Research Applications

This compound has potential applications in scientific research, particularly in the field of pharmacology. It has been shown to have antipsychotic and anticonvulsant properties, making it a potential candidate for the treatment of certain neurological disorders. Additionally, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

Molecular Formula

C22H18N4S2

Molecular Weight

402.5 g/mol

IUPAC Name

4-benzyl-3-(phenothiazin-10-ylmethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C22H18N4S2/c27-22-24-23-21(26(22)14-16-8-2-1-3-9-16)15-25-17-10-4-6-12-19(17)28-20-13-7-5-11-18(20)25/h1-13H,14-15H2,(H,24,27)

InChI Key

QPUYAPKYZUCPAK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=NNC2=S)CN3C4=CC=CC=C4SC5=CC=CC=C53

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NNC2=S)CN3C4=CC=CC=C4SC5=CC=CC=C53

Origin of Product

United States

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